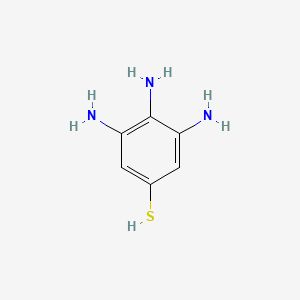
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes three amino groups attached to a triazine ring, each substituted with 2,6-dimethylphenyl groups. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with 2,6-dimethylaniline under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This binding is often facilitated by the amino groups and the aromatic triazine ring, which can form hydrogen bonds and π-π interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler derivative with three amino groups attached to the triazine ring.
Cyanuric Acid: A triazine derivative with three hydroxyl groups instead of amino groups.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in organic synthesis.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is unique due to the presence of bulky 2,6-dimethylphenyl groups, which impart steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler triazine derivatives like melamine and cyanuric acid .
Propriétés
Numéro CAS |
562100-45-2 |
|---|---|
Formule moléculaire |
C27H30N6 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(2,6-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H30N6/c1-16-10-7-11-17(2)22(16)28-25-31-26(29-23-18(3)12-8-13-19(23)4)33-27(32-25)30-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3,(H3,28,29,30,31,32,33) |
Clé InChI |
XCQUVIIWCAVOBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)NC3=C(C=CC=C3C)C)NC4=C(C=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


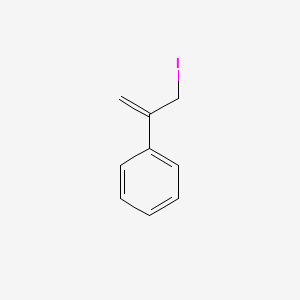
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
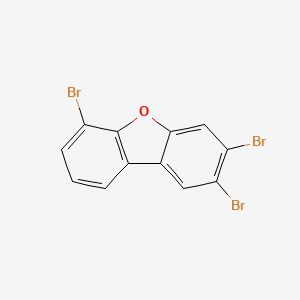
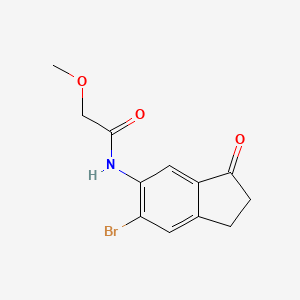
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
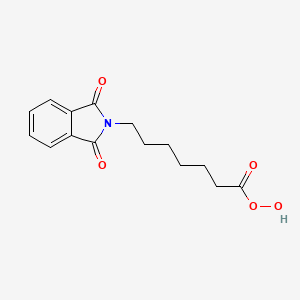
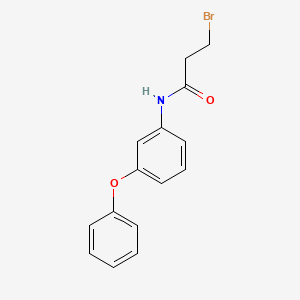
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
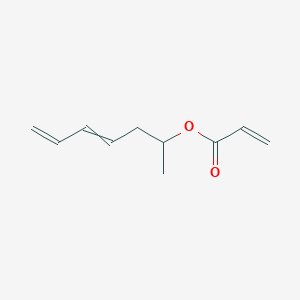
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
